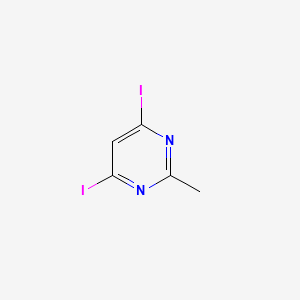

4,6-Diiodo-2-méthylpyrimidine

Vue d'ensemble

Description

4,6-Diiodo-2-methylpyrimidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer drugs like dasatinib. It is characterized by the presence of two iodine atoms at the 4 and 6 positions of the pyrimidine ring, which is also substituted with a methyl group at the 2 position. This compound is not directly discussed in the provided papers, but its related derivatives and synthesis methods are extensively studied, which can provide insights into its chemical behavior and applications.

Synthesis Analysis

The synthesis of 4,6-dichloro-2-methylpyrimidine, a closely related compound, has been reported as an intermediate in the production of dasatinib. The synthesis involves a cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions to yield the dichloro derivative . This method could potentially be adapted for the synthesis of the diiodo analogue by substituting the chlorination step with an iodination process.

Molecular Structure Analysis

While the molecular structure of 4,6-diiodo-2-methylpyrimidine is not directly provided, studies on similar pyrimidine derivatives offer valuable information. For instance, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate has been determined using single-crystal X-ray diffraction, revealing a one-dimensional chained structure through hydrogen bond interactions . Such structural analyses are crucial for understanding the reactivity and interaction potential of pyrimidine derivatives.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is diverse. For example, 4,6-disubstituted 2-aminopyrimidines exhibit extensive charge-assisted hydrogen bonding due to their polarized molecular-electronic structures . The presence of substituents like iodine in 4,6-diiodo-2-methylpyrimidine would influence its reactivity, potentially making it a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-diiodo-2-methylpyrimidine can be inferred from related compounds. For instance, the synthesis and crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester provides insights into the crystalline nature and potential solubility characteristics of pyrimidine derivatives . Additionally, the study of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines highlights the impact of substituents on the optical absorption and emission properties, which could be relevant for the diiodo compound's spectroscopic features .

Applications De Recherche Scientifique

Synthèse de colorants azoïques

“4,6-Diiodo-2-méthylpyrimidine” a été utilisé dans la synthèse de nouveaux colorants azoïques pyrimidiniques . Ces colorants ont été préparés par une réaction de couplage diazoïque entre la 4,6-dihydroxy-2-méthylpyrimidine et la 2-amino-thiazole diazotée et les 2-amino-(6-substitués)benzothiazoles . Les structures chimiques de ces colorants ont été confirmées à l'aide de diverses techniques spectroscopiques .

Applications dans l'industrie textile

Les colorants azoïques synthétisés, qui utilisaient “this compound” comme précurseur, ont des applications potentielles dans l'industrie textile . Les spectres d'absorption UV–Vis de ces colorants ont été étudiés, et les résultats ont montré que ces colorants peuvent être adaptés aux applications dans l'industrie textile .

Agents anticancéreux

“this compound” sert de précurseur à de nombreux composés importants, y compris ceux connus pour être actifs en tant qu'agents anticancéreux .

Médicaments antihypertenseurs

Il a été utilisé dans le développement de nouveaux médicaments antihypertenseurs .

Matières explosives

“this compound” a été utilisé dans la synthèse du 1,1-diamino-2,2-dinitroéthylène, une matière explosive .

Matériaux à haute densité énergétique

Il a également été utilisé dans la synthèse du sel d'hydroxylamine de la 3-dinitrométhyl-1,2,4-triazolone, un matériau à haute densité énergétique .

Safety and Hazards

4,6-Diiodo-2-methylpyrimidine is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305) .

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives have a wide range of biological activities and can interact with various biological targets .

Mode of Action

It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This suggests that 4,6-Diiodo-2-methylpyrimidine may interact with its targets through similar mechanisms.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biological processes, suggesting that 4,6-diiodo-2-methylpyrimidine may also influence multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (34591 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .

Result of Action

It’s known that pyrimidine derivatives can have various biological effects, suggesting that 4,6-diiodo-2-methylpyrimidine may also exert diverse molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and solvent can potentially affect the behavior of chemical compounds .

Propriétés

IUPAC Name |

4,6-diiodo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRCTNAFIAHOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574200 | |

| Record name | 4,6-Diiodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66298-49-5 | |

| Record name | 4,6-Diiodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

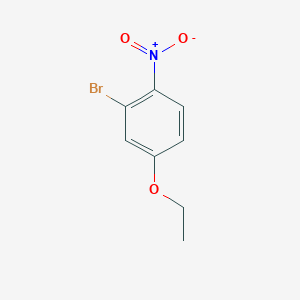

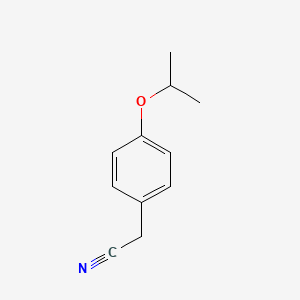

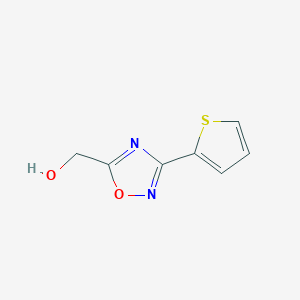

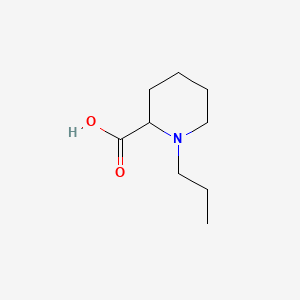

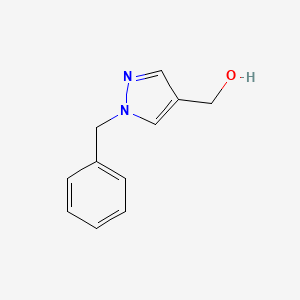

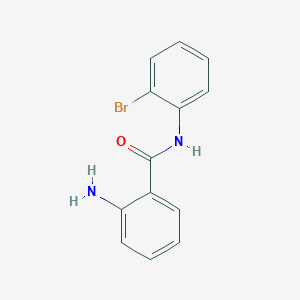

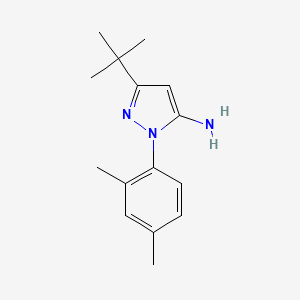

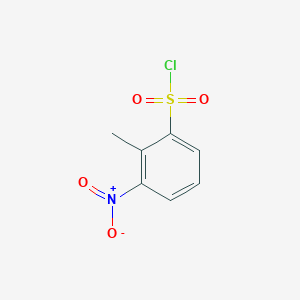

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)